
Methyl 4-(1-aminocyclopentyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(1-aminocyclopentyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by a benzoate ester group attached to a cyclopentyl ring, which is further substituted with an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 4-(1-aminocyclopentyl)benzoate can be synthesized through a multi-step process. One common method involves the esterification of 4-(1-aminocyclopentyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations can further enhance the scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(1-aminocyclopentyl)benzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzoate ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Conditions often involve the use of concentrated acids or bases, depending on the specific substitution reaction.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates, depending on the electrophile used.
Aplicaciones Científicas De Investigación
Methyl 4-(1-aminocyclopentyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 4-(1-aminocyclopentyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzoate ester group may also interact with hydrophobic pockets within proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
Methyl benzoate: Lacks the cyclopentyl and amino groups, making it less versatile in terms of chemical reactivity.
Ethyl 4-(1-aminocyclopentyl)benzoate: Similar structure but with an ethyl ester group instead of a methyl ester, which can affect its solubility and reactivity.
4-(1-aminocyclopentyl)benzoic acid: The acid form of the compound, which can be used as a precursor in the synthesis of the ester.
Uniqueness
Methyl 4-(1-aminocyclopentyl)benzoate is unique due to the presence of both the cyclopentyl ring and the amino group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C13H17NO2 |
|---|---|
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
methyl 4-(1-aminocyclopentyl)benzoate |
InChI |
InChI=1S/C13H17NO2/c1-16-12(15)10-4-6-11(7-5-10)13(14)8-2-3-9-13/h4-7H,2-3,8-9,14H2,1H3 |
Clave InChI |
YCUNKICWMBAPFN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)C2(CCCC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


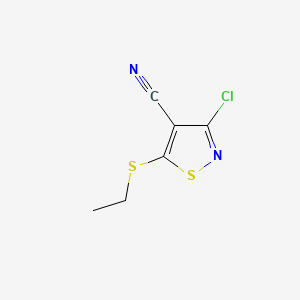
![N-[2-methanesulfonyl-1-(4-methylphenyl)propyl]prop-2-enamide](/img/structure/B13534757.png)
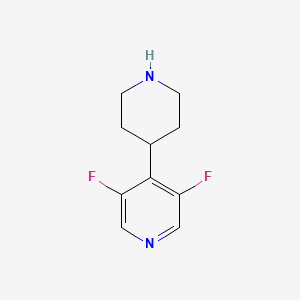

![4,4,5,5-Tetramethyl-2-[5-(propan-2-yl)-1-benzothiophen-2-yl]-1,3,2-dioxaborolane](/img/structure/B13534766.png)


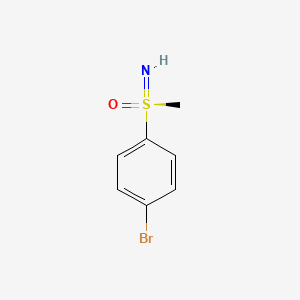
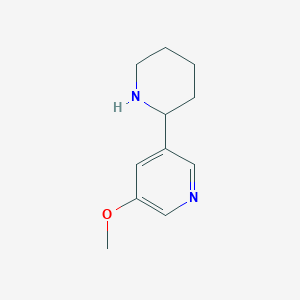
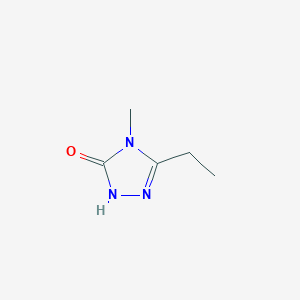
![(2R,4R)-1-[(tert-butoxy)carbonyl]-4-isocyano-2-(methoxycarbonyl)pyrrolidine](/img/structure/B13534814.png)
![1-methyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine](/img/structure/B13534822.png)
![4-[(Methylsulfanyl)methyl]anilinehydrochloride](/img/structure/B13534829.png)

